molecular formula C13H26O B1593830 4-Tridecanone CAS No. 26215-90-7

4-Tridecanone

Cat. No. B1593830
CAS RN: 26215-90-7
M. Wt: 198.34 g/mol
InChI Key: JWSRUPAFLPWLNO-UHFFFAOYSA-N
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Description

4-Tridecanone is a naturally occurring ketone. It has a molecular formula of C13H26O, an average mass of 198.345 Da, and a monoisotopic mass of 198.198364 Da .


Synthesis Analysis

4-Tridecanone can be synthesized by treating its methyl ether with aluminium chloride in benzene . Another method involves the condensation of dodecylmagnesium bromide with m-methoxybenzamide in ethyl ether .


Molecular Structure Analysis

The molecular structure of 4-Tridecanone consists of 13 carbon atoms, 26 hydrogen atoms, and one oxygen atom . The IUPAC Standard InChI is InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h3-12H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Tridecanone has a density of 0.8±0.1 g/cm3, a boiling point of 260.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a flash point of 79.7±14.0 °C, an index of refraction of 1.432, and a molar refractivity of 62.3±0.3 cm3 .

Scientific Research Applications

1. Insect Repellency and Toxicity

4-Tridecanone has been identified as an effective compound in managing pest insects. Studies have shown its significant toxicity and repellency against various insect species. For instance, it exhibits toxicity against the red imported fire ant, Solenopsis invicta, and shows potential as an alternative to commercial insecticides due to its low mammalian toxicity and cost-effectiveness (Chen, 2016). Additionally, 4-Tridecanone has been reported to induce apoptotic cell death in Helicoverpa armigera cells, providing insight into its role in plant-insect interactions (Zhang, Gao, & Gao, 2018). It's also been effective in repelling ticks, demonstrating potential as an arthropod repellent (Kimps et al., 2011).

2. Impact on Insect Development

Research indicates that 4-Tridecanone can retard the development of cotton bollworm, Helicoverpa armigera. This retardant effect is mediated by P450 genes, altering the concentration of 20-hydroxyecdysone, a key hormone in insect development (Zhang et al., 2016).

3. Pheromone Synthesis

4-Tridecanone serves as a basis for synthesizing various pheromones. For example, it has been used in the synthesis of pheromones for the southern corn rootworm and other species, showcasing its versatility in creating bioactive compounds (Lamers et al., 2003).

4. Nematicidal Activity

The compound demonstrates nematicidal activity against Meloidogyne incognita, a parasitic nematode. Synthesized 2-Tridecanone oxime esters showed significant nematode mortality, with potential applications in agriculture (Paul et al., 2009).

5. Insecticidal Properties

2-Tridecanone vapor was found to have a substantial impact on the cowpea weevil, Callosobruchus maculatus, particularly in terms of ovicidal activity, reducing the number of eggs laid and hatched, and the number of emerged adults (Braga et al., 2007).

properties

IUPAC Name

tridecan-4-one
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InChI

InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h3-12H2,1-2H3
Source PubChem
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InChI Key

JWSRUPAFLPWLNO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC(=O)CCC
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Molecular Formula

C13H26O
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DSSTOX Substance ID

DTXSID80180854
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Molecular Weight

198.34 g/mol
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Physical Description

White solid or melt; mp = 18-19 deg C; [Alfa Aesar MSDS]
Record name 4-Tridecanone
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Product Name

4-Tridecanone

CAS RN

26215-90-7
Record name 4-Tridecanone
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Synthesis routes and methods

Procedure details

To a Pyrex photoreactor equipped with a quartz immersion well and nitrogen bubbler was added, under nitrogen, 103.6 g. (0.75 mol.) of isophorone and 400 g. (4.25 mol) of freshly distilled bicyclo [2.2.1] hept-2-ene. The vessel was filled to its internal volume of 1200 ml. with dichloromethane. The solution was bubbled with nitrogen for 1 hour and irradiated through a Pyrex filter for 18.5 hours with an Hanovia 450 watt medium pressure mercury arc. After the lamp was turned off, the solution was concentrated in vacuo to obtain an oil which was distilled through a 90 cm. Vigreux-column to yield 143.6 g. (0.62 mol., 82%) of the desired product having b.p. 90°-94° C./0.5 mm.Hg. Glpc showed the product to be a 1:1 mixture of two main isomers (180 cm. × 0.3 cm. 1% OV-225 on Chrom G, 150° C. initially for 3 min. and then programmed 10° C./min. to 250° C.) IR: 1692 cm-1NMR: (CCl4) singlets at 1.35δ, 1.10δ, 1.00δ, 0.92δ, 0.87δ with the singlet at 1.00δ having an integral area of 6H while the others integrated to 3H. The rest of the NMR spectrum was a set of complicated multiplets.
[Compound]
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quartz
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0.75 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary source of 4-Tridecanone according to the provided research?

A1: The provided research highlights Houttuynia cordata Thunb., also known as heartleaf, as a significant source of 4-Tridecanone. Specifically, this compound is a major constituent of the essential oils extracted from various parts of the plant, including leaves, stems, and flowers. [, ]

Q2: Are there variations in 4-Tridecanone content within different parts of Houttuynia cordata and across harvest seasons?

A2: Yes, research indicates that the concentration of 4-Tridecanone can vary. For instance, while it's a major component in leaves, stems, and flowers, it's less prominent in the rhizomes and roots of Houttuynia cordata. [] Additionally, studies have observed differences in 4-Tridecanone levels in Houttuynia cordata depending on the harvest season. []

Q3: How does the processing of Houttuynia cordata affect 4-Tridecanone content?

A3: Studies have compared essential oils from fresh Houttuynia cordata (FHC) and its dried form used for traditional medicine (DHC). Interestingly, FHC essential oils exhibit a higher concentration of 4-Tridecanone compared to DHC oils. [] This difference highlights the potential impact of processing techniques on the chemical composition of Houttuynia cordata and its essential oil constituents.

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